molecular formula C18H24N2O4 B2415320 N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide CAS No. 2361772-32-7

N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide

Cat. No.: B2415320
CAS No.: 2361772-32-7
M. Wt: 332.4
InChI Key: CATPCCKHCNUPBG-UHFFFAOYSA-N
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Description

N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide: is a synthetic organic compound notable for its distinctive structure, involving a complex piperidine framework, which contributes to its diverse chemical reactivity and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : Starting from 4-(Hydroxymethyl)piperidine , the process involves protection of the hydroxyl group, followed by methoxylation to introduce the methoxy group at the 4-position of the piperidine ring.

  • Intermediate Formation: : The protected intermediate is then reacted with phenylcarbonyl chloride to form the 4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl chloride .

  • Final Product: : This intermediate undergoes a nucleophilic substitution reaction with prop-2-enamide , facilitated by a base such as triethylamine , yielding the target compound N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but scaled up under controlled conditions to ensure safety and efficiency. Advanced techniques such as continuous flow reactors and catalytic processes might be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially involving the hydroxymethyl group.

  • Reduction: : The amide moiety can be reduced to an amine under appropriate conditions.

  • Substitution: : The methoxy and hydroxymethyl groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide in the presence of catalysts.

  • Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride .

  • Substitution: : Conditions involving bases like sodium hydride or potassium carbonate for deprotonation, facilitating nucleophilic attack.

Major Products

  • Oxidation: : Conversion of the hydroxymethyl group to a carboxyl group.

  • Reduction: : Transformation of the amide to an amine.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a precursor or intermediate in the synthesis of more complex molecules, making it invaluable in organic synthesis and catalysis.

Biology

In biological research, it may be employed in the study of enzyme reactions, specifically those involving amide bonds.

Medicine

Industry

In industry, it is used in the manufacture of advanced materials and as an additive in polymer production to enhance properties such as flexibility and durability.

Mechanism of Action

The compound’s mechanism of action, particularly in biological systems, involves interaction with molecular targets such as enzymes that catalyze amide bond formation or cleavage. The piperidine ring may play a role in modulating the compound’s binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-ynamide

  • N-[[4-(Hydroxymethyl)-4-ethoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide

  • N-[[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamine

Unique Aspects

Compared to similar compounds, N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide is unique due to the specific positioning and nature of its functional groups, which confer unique reactivity and interaction potential with biological targets and industrial applications.

Feel free to dive deeper into any specific area of this article!

Properties

IUPAC Name

N-[[4-[4-(hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-3-16(22)19-12-14-4-6-15(7-5-14)17(23)20-10-8-18(13-21,24-2)9-11-20/h3-7,21H,1,8-13H2,2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATPCCKHCNUPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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